molecular formula C11H12O4 B3028442 Sinapaldehyde CAS No. 20649-43-8

Sinapaldehyde

Cat. No.: B3028442
CAS No.: 20649-43-8
M. Wt: 208.21 g/mol
InChI Key: CDICDSOGTRCHMG-ONEGZZNKSA-N
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Description

Sinapaldehyde is an organic compound with the chemical formula HO(CH₃O)₂C₆H₂CH=CHCHO. It is a derivative of cinnamaldehyde, featuring one hydroxy group and two methoxy groups as substituents. This compound is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin . It is found in various plants, including Senra incana, Ailanthus altissima, Eucalyptus globulus, Oryza sativa, Dendropanax dentiger, and Populus tomentosa .

Mechanism of Action

Target of Action

Sinapaldehyde, a phenylpropanoid, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

This compound interacts with COX-2, inhibiting its activity . This inhibition results in the suppression of the production of nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 . These molecules are key mediators of inflammation, and their reduction leads to anti-inflammatory effects.

Biochemical Pathways

This compound is involved in the shikimate/phenylpropanoid pathway . It arises from coniferyl aldehyde in two steps, beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase. The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase . This compound is then reduced to sinapyl alcohol by dehydrogenase enzymes .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s known that this compound shows a binding affinity of -5.9 kcal/mol against the MCM7 protein, which suggests it may have good bioavailability .

Result of Action

The inhibition of COX-2 by this compound leads to a reduction in the production of inflammatory mediators, resulting in anti-inflammatory effects . This includes a significant inhibition of total NO and ROS inhibitory activity, and a decrease in the protein expression of inducible nitric oxide synthase (iNOS) and COX-2 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its extraction from sources like cork stoppers into wine suggests that it can be influenced by factors such as pH, temperature, and the presence of other compounds . .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Future Directions

Down-regulating CAD1, which results in a strong increase in sinapaldehyde incorporation into lignin, is a promising strategy for improving lignocellulosic biomass for the sugar platform industry . This compound may also be useful as a pharmacological agent for treating inflammation-related diseases .

Biochemical Analysis

Biochemical Properties

Sinapaldehyde is involved in the biosynthesis of ferulic acid and sinapic acid by oxidation of coniferyl aldehyde and this compound, respectively . It can oxidize L-lactaldehyde and possesses activity on acetaldehyde and glycolaldehyde in vitro . This compound arises in two steps from coniferyl aldehyde beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase . The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase .

Cellular Effects

This compound exhibits moderate antibacterial activity against Methicillin-resistant S. aureus (MRSA) and E. coli with MIC values of 128 and 128 μg/mL . In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound inhibited the production of nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 .

Molecular Mechanism

This compound is reduced to the alcohol by the action of dehydrogenase enzymes . In Arabidopsis thaliana, the enzyme dihydroflavonol 4-reductase uses NADP+ to reduce this compound to sinapyl alcohol . This compound exerts anti-inflammatory effects via suppression of ROS and NO by COX-2 inhibition .

Temporal Effects in Laboratory Settings

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 100 μM this compound significantly inhibited total NO and ROS inhibitory activity by 93% and 34%, respectively . Protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) stimulated by LPS were also decreased by this compound .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of this compound in animal models, it is known that this compound exhibits anti-inflammatory effects in macrophages .

Metabolic Pathways

This compound is produced by the shikimate/phenylpropanoid pathway . It is converted into a broad spectrum of O-ester conjugates . This compound arises in two steps from coniferyl aldehyde beginning with hydroxylation mediated by coniferyl aldehyde 5-hydroxylase . The diphenol is then methylated at the 5-OH by the action of caffeate O-methyltransferase .

Transport and Distribution

It is known that this compound is an intermediate in the formation of sinapyl alcohol, a lignol that is a major precursor to lignin , suggesting that it may be transported and distributed as part of these larger molecular structures.

Subcellular Localization

Given its role in the biosynthesis of lignin, it is likely that this compound is localized in the cytosol , where many of the enzymes involved in lignin biosynthesis are found

Preparation Methods

Synthetic Routes and Reaction Conditions: Sinapaldehyde can be synthesized through the selective oxidation of sinapyl alcohol using dimethyl sulfoxide . Another method involves the Knoevenagel condensation of syringaldehyde and acetaldehyde in the presence of a base .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but it is typically produced in small quantities for research purposes. The synthesis often involves the use of readily available starting materials and standard organic synthesis techniques.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using sodium borohydride or catalytic hydrogenation.

    Substitution: Substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.

Major Products:

    Oxidation: Sinapic acid.

    Reduction: Sinapyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    Cinnamaldehyde: A simpler aldehyde with similar structural features but lacks the methoxy and hydroxy groups.

    Coniferyl Aldehyde: Another lignin precursor with one methoxy group and one hydroxy group.

    Syringaldehyde: Similar to sinapaldehyde but with an additional methoxy group.

Uniqueness: this compound’s unique combination of methoxy and hydroxy groups makes it a versatile intermediate in lignin biosynthesis and a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-7,13H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDICDSOGTRCHMG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863340
Record name trans-Sinapaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4206-58-0
Record name Sinapaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4206-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sinapaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Sinapaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3,5-Dimethoxy-4-hydroxycinnam-aldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name SINAPALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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